molecular formula C8H8N4O2 B2435072 1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone CAS No. 156463-83-1

1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

Cat. No.: B2435072
CAS No.: 156463-83-1
M. Wt: 192.178
InChI Key: AUFANPANNCSBLM-UHFFFAOYSA-N
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Description

1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.178. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

  • A study by Attaby et al. (2006) synthesized a related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which showed potential antiviral properties, specifically against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV-MBB) (Attaby et al., 2006).

Synthesis and Chemical Characterization

  • The work of Hu et al. (2018) involved the synthesis of similar compounds, leading to the development of novel pyridine derivatives. These compounds serve as precursors for further chemical synthesis (Hu et al., 2018).
  • In a study by Salimon et al. (2011), a structurally similar compound was synthesized and showed significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Salimon et al., 2011).

Applications in Energetic Materials

  • Research by Gao et al. (2021) on derivatives of a similar oxadiazole compound revealed their potential as high-energy density compounds, indicating possible applications in the development of new explosives or propellants (Gao et al., 2021).

Biological and Pharmacological Activities

  • Abdel‐Aziz et al. (2011) synthesized related compounds showing potent immunosuppressive and immunostimulatory activities. This suggests potential applications in immune system modulation (Abdel‐Aziz et al., 2011).
  • A study by Johnson et al. (2008) on a structurally related compound revealed its metabolism in the body and its interaction with various biochemical pathways, highlighting its potential in pharmacological research (Johnson et al., 2008).

Synthesis and Antimicrobial Activities

  • Bayrak et al. (2009) synthesized new compounds structurally similar to 1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone, which displayed antimicrobial activity. This indicates the possibility of using these compounds in the development of new antimicrobials (Bayrak et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with mitochondrial proteins .

Mode of Action

It’s known that similar compounds utilize a hydroxy moiety as a proton transporter across the mitochondrial inner membrane . This suggests that 1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a mitochondrial proton transporter , it might influence energy metabolism pathways within the cell.

Result of Action

Similar compounds have been suggested for the treatment of non-alcoholic fatty liver disease (nafld), indicating potential therapeutic effects .

Properties

IUPAC Name

1-(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-3-5(4(2)13)6(9)7-8(10-3)12-14-11-7/h9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFANPANNCSBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NON=C2C(=C1C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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